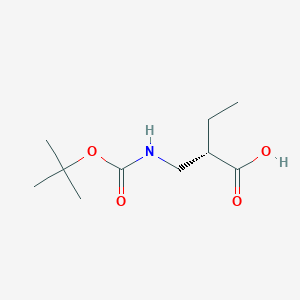

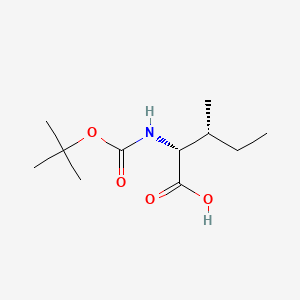

Boc-D-异亮氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

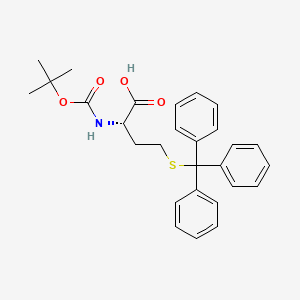

Boc-D-isoleucine, also known as N-tert-Butoxycarbonyl-D-isoleucine, is a synthetic derivative of the essential amino acid isoleucine. It is commonly used in peptide synthesis and medicinal chemistry due to its stability and reactivity. The compound has the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol .

科学研究应用

Boc-D-isoleucine is widely used in scientific research, particularly in the fields of:

Chemistry: It is a key intermediate in the synthesis of peptides and other complex molecules.

Biology: Used in the study of protein structure and function by incorporating it into synthetic peptides.

Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.

Industry: Utilized in the production of pharmaceuticals and as a building block in various chemical processes.

作用机制

Target of Action

Boc-D-Isoleucine, also known as Boc-D-Ile-OH, is a derivative of the essential amino acid isoleucine . Isoleucine is a branched-chain amino acid (BCAA) that plays a crucial role in various metabolic pathways . The primary targets of Boc-D-Isoleucine are likely to be the same proteins and enzymes that interact with isoleucine in the body .

Mode of Action

It’s known that boc-d-isoleucine is utilized in boc solid phase peptide synthesis (spps) . In this process, Boc-D-Isoleucine is incorporated into the desired peptide or protein structure, contributing to its overall function .

Biochemical Pathways

Boc-D-Isoleucine, as a derivative of isoleucine, may be involved in the same biochemical pathways as isoleucine. Isoleucine, along with other BCAAs, is involved in various metabolic pathways . For instance, isoleucine is converted into 2-keto-3-methylvalerate through transamination, a process catalyzed by branched-chain aminotransferase . This compound is then further processed by the branched-chain ketoacid dehydrogenase complex .

Result of Action

The result of Boc-D-Isoleucine’s action is likely to be dependent on the specific peptide or protein into which it is incorporated. By contributing to the structure of these molecules, Boc-D-Isoleucine can influence their function .

Action Environment

The action, efficacy, and stability of Boc-D-Isoleucine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound . Additionally, the presence of other compounds in the environment can potentially interact with Boc-D-Isoleucine and influence its action .

生化分析

Cellular Effects

The cellular effects of Boc-D-isoleucine are not fully understood due to limited research. Isoleucine, a branched-chain amino acid (BCAA) similar to Boc-D-isoleucine, has been found to have significant effects on cells. For instance, isoleucine has been shown to be a major source of nuclear propionyl-CoA and histone propionylation .

Molecular Mechanism

The Boc group is an acid-labile protecting group used in organic synthesis .

Metabolic Pathways

Boc-D-isoleucine is likely involved in metabolic pathways similar to those of isoleucine. Isoleucine, leucine, and valine are BCAAs that share common transport systems for amino acid absorption due to the similar structure of their side chains . They also share enzymes for catabolizing the first two steps in the metabolic pathway .

Subcellular Localization

Research has shown that isoleucine is a major source of nuclear propionyl-CoA , suggesting that isoleucine and possibly Boc-D-isoleucine may localize to the nucleus.

准备方法

Synthetic Routes and Reaction Conditions

Boc-D-isoleucine can be synthesized through various methods. One common approach involves the protection of the amino group of D-isoleucine with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of Boc-D-isoleucine often involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of the amino group, followed by purification through crystallization or chromatography. The final product is obtained with high purity, typically greater than 98% .

化学反应分析

Types of Reactions

Boc-D-isoleucine undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield free D-isoleucine.

Amidation Reactions: The carboxyl group of Boc-D-isoleucine can react with amines to form amide bonds, which are crucial in peptide synthesis.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products Formed

Deprotected Amino Acid: Removal of the Boc group yields D-isoleucine.

Peptides: Amidation reactions with other amino acids result in the formation of peptides.

相似化合物的比较

Similar Compounds

Boc-L-isoleucine: The L-isomer of Boc-D-isoleucine, used similarly in peptide synthesis.

Boc-D-leucine: Another Boc-protected amino acid with similar applications.

Fmoc-D-isoleucine: An alternative protected form of D-isoleucine using the fluorenylmethyloxycarbonyl (Fmoc) group.

Uniqueness

Boc-D-isoleucine is unique due to its specific stereochemistry (D-isomer) and the use of the Boc protecting group, which provides stability and ease of removal under mild conditions. This makes it particularly valuable in the synthesis of peptides with precise stereochemical requirements .

属性

IUPAC Name |

(2R,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCNLJWUIOIMMF-HTQZYQBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613633.png)